2-Methoxy-6-azaspiro[3.4]octane
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Overview
Description
2-Methoxy-6-azaspiro[34]octane is a heterocyclic compound characterized by a spirocyclic structure, which includes a nitrogen atom and a methoxy group
Preparation Methods
The synthesis of 2-Methoxy-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Another method involves [3+2] cycloaddition reactions, which can produce multi-gram quantities of the compound in relatively high yields .
Chemical Reactions Analysis
2-Methoxy-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to remove oxygen-containing groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methoxy group, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methoxy-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
2-Methoxy-6-azaspiro[3.4]octane can be compared to other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.4]octane: This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities.
6-Methoxy-2-azaspiro[3.4]octane:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-methoxy-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-4-8(5-7)2-3-9-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
DOHIGAHYHFIRFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CCNC2 |
Origin of Product |
United States |
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